L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)-
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Overview
Description
L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)- is a complex peptide derivative. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a long aliphatic chain. It is of interest in various fields due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The process typically begins with the protection of the amino and carboxyl groups of the amino acids involved This is followed by the stepwise coupling of the amino acids using reagents such as carbodiimides or other peptide coupling agents
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. The use of solid-phase peptide synthesis (SPPS) techniques would be advantageous, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method facilitates the purification process and increases the overall yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may yield reduced forms with altered functional groups. Substitution reactions can introduce new functional groups into the peptide structure, potentially altering its biological activity.
Scientific Research Applications
L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its complex structure and potential interactions with biological targets.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)- involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific biological context and the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxodecyl)-L-alanyl]-D-g-glutamyl]-, (S)-: A similar compound with a shorter aliphatic chain.
L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxooctyl)-L-alanyl]-D-g-glutamyl]-, (S)-: Another similar compound with an even shorter aliphatic chain.
Uniqueness
L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)- is unique due to its long aliphatic chain, which may confer distinct biological properties and interactions compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for studying the effects of aliphatic chain length on peptide activity and interactions.
Properties
Molecular Formula |
C29H52N6O9 |
---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
6-amino-7-[(2-aminoacetyl)amino]-2-[[4-carboxy-4-[2-(dodecanoylamino)propanoylamino]butanoyl]amino]-7-oxoheptanoic acid |
InChI |
InChI=1S/C29H52N6O9/c1-3-4-5-6-7-8-9-10-11-15-23(36)32-19(2)26(39)34-22(29(43)44)16-17-24(37)33-21(28(41)42)14-12-13-20(31)27(40)35-25(38)18-30/h19-22H,3-18,30-31H2,1-2H3,(H,32,36)(H,33,37)(H,34,39)(H,41,42)(H,43,44)(H,35,38,40) |
InChI Key |
NFOZQVZAMTVBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)NC(=O)CN)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
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